An In-depth Technical Guide to the Crystal Structure of Lithium Hexafluorosilicate
An In-depth Technical Guide to the Crystal Structure of Lithium Hexafluorosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of lithium hexafluorosilicate (B96646) (Li₂SiF₆), a compound of interest in various scientific and industrial fields, including as an intermediate in pharmaceutical manufacturing.[1] This document outlines the key crystallographic parameters, experimental protocols for its synthesis and analysis, and a logical workflow for its structural determination.
Core Crystallographic Data
Lithium hexafluorosilicate crystallizes in a trigonal system, which is characterized by a three-fold rotational axis.[1] The fundamental properties and detailed crystallographic data, primarily determined by single-crystal X-ray diffraction, are summarized in the tables below.
General Properties
| Property | Value |
| Chemical Formula | Li₂SiF₆ |
| Molar Mass | 155.96 g/mol [1] |
| Appearance | White, odorless solid[1] |
| Density | 2.33 g/cm³[1] |
| Solubility | Soluble in water and methanol[1] |
Crystallographic Parameters
The crystal structure of lithium hexafluorosilicate has been determined to belong to the space group P321.[1][2] It is isostructural with sodium hexafluorosilicate.[1] The lattice parameters from a single-crystal structure determination are presented below.[2]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P321 (No. 150)[1][2] |
| Lattice Parameters | a = 8.219(2) Å, c = 4.5580(9) Å[2] |
| Unit Cell Volume | 266.65(8) ų[2] |
| Formula Units (Z) | 3[1] |
| R-factors | R₁ = 0.0178, wR₂ = 0.0391[2] |
Atomic Coordinates and Displacement Parameters
The following table details the atomic coordinates and anisotropic displacement parameters for lithium hexafluorosilicate. These data are essential for accurately representing the positions and thermal vibrations of the atoms within the crystal lattice.
| Atom | Wyckoff Position | x | y | z | U₁₁ | U₂₂ | U₃₃ | U₂₃ | U₁₃ | U₁₂ |
| Si1 | 1a | 0 | 0 | 0 | 0.006(1) | 0.006(1) | 0.007(1) | 0 | 0 | 0.003(1) |
| Si2 | 2d | 1/3 | 2/3 | 0.495(2) | 0.006(1) | 0.006(1) | 0.007(1) | 0 | 0 | 0.003(1) |
| Li1 | 6g | 0.345(2) | 0.018(2) | 0.496(3) | 0.015(2) | 0.013(2) | 0.014(2) | -0.001(2) | 0.001(2) | 0.007(2) |
| F1 | 6g | 0.148(1) | 0.163(1) | 0.213(1) | 0.014(1) | 0.016(1) | 0.015(1) | -0.005(1) | -0.003(1) | 0.008(1) |
| F2 | 6g | 0.481(1) | 0.145(1) | 0.289(1) | 0.015(1) | 0.012(1) | 0.017(1) | 0.004(1) | 0.002(1) | 0.007(1) |
| F3 | 6g | 0.198(1) | 0.491(1) | 0.298(1) | 0.013(1) | 0.018(1) | 0.013(1) | -0.001(1) | 0.001(1) | 0.009(1) |
Selected Bond Lengths and Angles
The geometry of the constituent ions within the crystal lattice is defined by the following bond lengths and angles.
| Bond | Length (Å) | Angle | Angle (°) |
| Si-F | 1.68 - 1.70 | F-Si-F | 89.5 - 90.5, 178.9 |
| Li-F | 1.955(2) - 2.166(4)[3] | F-Li-F | 85.1 - 94.9, 175.4 |
Experimental Protocols
Synthesis of Lithium Hexafluorosilicate
Standard Aqueous Synthesis:
A common method for the preparation of lithium hexafluorosilicate involves the reaction of hexafluorosilicic acid with a lithium base in an aqueous solution.[1]
-
Reaction Setup: In a well-ventilated fume hood, prepare a stoichiometric amount of lithium hydroxide (B78521) or lithium carbonate.
-
Reaction: Slowly add the lithium base to a solution of hexafluorosilicic acid (H₂SiF₆) with constant stirring. The reaction is exothermic and will produce lithium hexafluorosilicate and water (in the case of LiOH) or water and carbon dioxide (in the case of Li₂CO₃).
-
H₂SiF₆ + 2 LiOH → Li₂SiF₆ + 2 H₂O
-
-
Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization.
-
Isolation: The precipitated white crystals of Li₂SiF₆ are then collected by filtration, washed with cold deionized water, and dried in a vacuum oven.
High-Pressure/High-Temperature Synthesis for Single Crystals:
For the growth of high-quality single crystals suitable for X-ray diffraction, a high-pressure/high-temperature method can be employed.[2]
-
Sample Preparation: A powder of Li₂SiF₆ is enclosed in a suitable container, for example, a hexagonal boron nitride crucible.
-
High-Pressure/High-Temperature Treatment: The sample is subjected to high pressure (e.g., 5.5 GPa) and high temperature (e.g., 750 °C) in a multianvil press.[2]
-
Crystal Growth: These conditions promote the growth of single crystals of sufficient size and quality for single-crystal X-ray diffraction analysis.[2]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal of Li₂SiF₆ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The diffraction data are collected at a controlled temperature, often at low temperatures to reduce thermal vibrations.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
Neutron Diffraction Analysis
As of the latest literature search, no specific neutron diffraction data for lithium hexafluorosilicate has been reported. Neutron diffraction would be a valuable complementary technique to X-ray diffraction for the structural analysis of Li₂SiF₆. Due to the favorable neutron scattering cross-section of lithium, this method could provide a more precise localization of the lithium ions within the crystal lattice, offering a more detailed understanding of the Li-F bonding and coordination environment.
Visualizations
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow for the determination and analysis of a crystal structure, such as that of lithium hexafluorosilicate.
Caption: Workflow for Crystal Structure Determination.
Coordination Environment in Lithium Hexafluorosilicate
The following diagram illustrates the coordination environments of the silicon and lithium ions within the crystal structure. The silicon atom is octahedrally coordinated by six fluorine atoms, while the lithium atom is also coordinated by six fluorine atoms in a distorted octahedral geometry.
Caption: Ionic Coordination in Li₂SiF₆.
